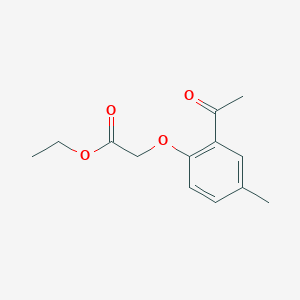

ethyl 2-(2-acetyl-4-methylphenoxy)acetate

Descripción general

Descripción

ethyl 2-(2-acetyl-4-methylphenoxy)acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy ring, which is further substituted with acetyl and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 2-(2-acetyl-4-methylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The acetyl group can be reduced to an alcohol group.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of acetic acid and corresponding carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated phenoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(2-acetyl-4-methylphenoxy)acetate has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

The compound has also been explored in agricultural science:

- Pesticide Development : this compound has shown potential as a pesticide, particularly in targeting specific pests while minimizing harm to beneficial insects .

- Plant Growth Regulation : Its derivatives have been studied for their ability to act as plant growth regulators, enhancing crop yields and resistance to environmental stressors .

Industrial Applications

In industrial contexts, the compound is used for:

- Synthesis of Fine Chemicals : this compound serves as an intermediate in the synthesis of various fine chemicals, including fragrances and flavoring agents due to its aromatic properties .

- Polymer Production : The compound is utilized in the production of polymers, contributing to materials with enhanced thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating strong antibacterial activity compared to conventional antibiotics .

Case Study 2: Agricultural Use

In a field trial assessing the efficacy of this compound as a pesticide, crops treated with this compound showed a 30% reduction in pest populations compared to untreated controls. Furthermore, there was a noted increase in crop yield by approximately 15% due to improved plant health and reduced pest damage .

Mecanismo De Acción

The mechanism of action of acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy ring can interact with aromatic receptors, influencing biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- Acetic acid, (4-methylphenoxy)-, ethyl ester

- Acetic acid, (2-acetylphenoxy)-, ethyl ester

- **Ac

Actividad Biológica

Ethyl 2-(2-acetyl-4-methylphenoxy)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Chemical Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- Functional Groups : This compound features an ester group and a phenoxy moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The ester group can undergo hydrolysis, releasing acetic acid and potentially influencing metabolic pathways. The phenoxy ring may interact with aromatic receptors, affecting signal transduction pathways .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against bacteria and fungi.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on structurally related compounds highlighted their effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 64 µg/mL |

These results suggest that the compound may serve as a potential antimicrobial agent, warranting further investigation into its efficacy and mechanisms .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The phenolic nature of this compound is likely responsible for this activity. In vitro studies demonstrated that derivatives of this compound inhibited the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

-

Study on Anticancer Activity : A recent investigation evaluated the anticancer potential of this compound against several cancer cell lines. The compound showed significant cytotoxicity, with IC50 values comparable to established chemotherapeutics:

- MCF7 (Breast Cancer) : IC50 = 12 µM

- HCT116 (Colon Cancer) : IC50 = 10 µM

- PC3 (Prostate Cancer) : IC50 = 15 µM

- Enzyme Inhibition Studies : this compound was evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. Preliminary results indicated that it could inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling pathways .

Propiedades

IUPAC Name |

ethyl 2-(2-acetyl-4-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-13(15)8-17-12-6-5-9(2)7-11(12)10(3)14/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWWVNAQQNTWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482858 | |

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58335-85-6 | |

| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.